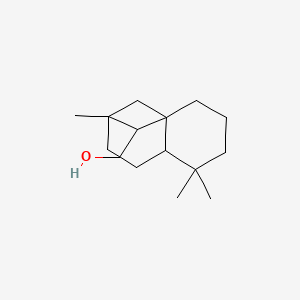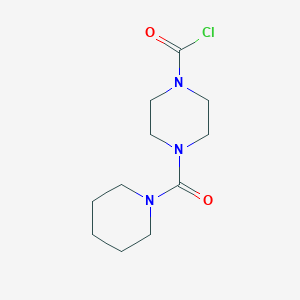
11-Bromo-N-dodecylundecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromo-N-dodecylundecanamide is a brominated amide compound with the molecular formula C23H46BrNO It is characterized by a long aliphatic chain, which imparts hydrophobic properties, and a bromine atom, which makes it reactive in various chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromo-N-dodecylundecanamide typically involves the bromination of a precursor amide. One common method is the reaction of N-dodecylundecanamide with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at reflux temperature to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, resulting in a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: 11-Bromo-N-dodecylundecanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding dodecylundecanamide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted amides.
- Oxidation reactions produce brominated carboxylic acids.
- Reduction reactions result in the formation of dodecylundecanamide.
Scientific Research Applications
11-Bromo-N-dodecylundecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications .
Mechanism of Action
The mechanism of action of 11-Bromo-N-dodecylundecanamide involves its interaction with biological membranes due to its hydrophobic aliphatic chain. The bromine atom can participate in halogen bonding, which may influence the compound’s binding affinity to specific molecular targets. These interactions can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound may interfere with enzymatic pathways by forming covalent bonds with active site residues.
Comparison with Similar Compounds
N-dodecylundecanamide: Lacks the bromine atom, making it less reactive in substitution reactions.
11-Chloro-N-dodecylundecanamide: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and properties.
11-Iodo-N-dodecylundecanamide: Contains an iodine atom, which can lead to different halogen bonding interactions and reactivity.
Uniqueness: 11-Bromo-N-dodecylundecanamide is unique due to the presence of the bromine atom, which imparts specific reactivity and properties not found in its chloro or iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
798557-91-2 |
|---|---|
Molecular Formula |
C23H46BrNO |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
11-bromo-N-dodecylundecanamide |
InChI |
InChI=1S/C23H46BrNO/c1-2-3-4-5-6-7-10-13-16-19-22-25-23(26)20-17-14-11-8-9-12-15-18-21-24/h2-22H2,1H3,(H,25,26) |
InChI Key |
IATZBKNXGCVYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[10-(9H-Carbazol-9-yl)decyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B12532658.png)

![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)

![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)


![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
